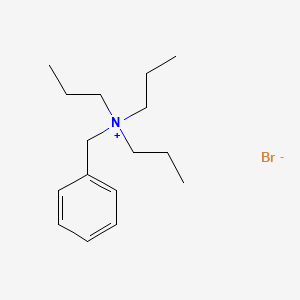

N-Benzyl-N,N-dipropylpropan-1-aminium bromide

Description

The exact mass of the compound N-Benzyl-N,N-dipropylpropan-1-aminium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzyl-N,N-dipropylpropan-1-aminium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N,N-dipropylpropan-1-aminium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl(tripropyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N.BrH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPKGDDLQQVQSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516624 | |

| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-75-4 | |

| Record name | NSC62 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Benzyl-N,N-dipropylpropan-1-aminium Bromide

Abstract

This guide provides a comprehensive, research-grade protocol for the synthesis of the quaternary ammonium salt, N-Benzyl-N,N-dipropylpropan-1-aminium bromide. Quaternary ammonium salts (QAS) are a class of compounds with significant applications in materials science, catalysis, and as antimicrobial agents. This document details the underlying chemical principles, a step-by-step experimental workflow, characterization techniques, and critical safety considerations. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high-purity outcomes.

Introduction and Scientific Principle

N-Benzyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to four organic substituents: a benzyl group, two propyl groups, and another propyl group (as part of the propan-1-amine backbone), with a bromide counterion. The synthesis of such compounds is classically achieved through the Menschutkin reaction , a nucleophilic substitution reaction that involves the alkylation of a tertiary amine with an alkyl halide.

In this specific synthesis, the tertiary amine N,N-dipropylpropan-1-amine serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon of benzyl bromide. The benzyl group is an excellent substrate for this SN2 reaction due to the stability of the transition state and the good leaving group potential of the bromide ion. The choice of solvent is critical, as polar aprotic solvents are known to accelerate the rate of SN2 reactions by solvating the cation without strongly interacting with the nucleophile.

Reaction Mechanism and Workflow

The synthesis proceeds via a direct SN2 mechanism. The nitrogen atom of N,N-dipropylpropan-1-amine attacks the carbon atom of the C-Br bond in benzyl bromide, leading to the formation of a new C-N bond and the displacement of the bromide ion.

Figure 1: SN2 mechanism for the quaternization of N,N-dipropylpropan-1-amine.

The overall experimental workflow is designed to ensure complete reaction, followed by efficient isolation and purification of the target quaternary ammonium salt.

Figure 2: High-level experimental workflow for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 5-10 grams of the final product. Adjustments may be necessary for scaling up or down.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | Units | Supplier (Example) |

| N,N-dipropylpropan-1-amine | C₉H₂₁N | 143.27 | 1.0 | 5.00 | g | Sigma-Aldrich |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.05 | 6.20 | g | Sigma-Aldrich |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | 100 | mL | Fisher Scientific |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 200 | mL | VWR |

| Round-bottom flask | - | - | - | 250 | mL | - |

| Reflux condenser | - | - | - | 1 | unit | - |

| Magnetic stirrer & stir bar | - | - | - | 1 | set | - |

| Heating mantle | - | - | - | 1 | unit | - |

| Büchner funnel & filter flask | - | - | - | 1 | set | - |

Safety Precautions

-

Benzyl Bromide: This compound is a lachrymator and is corrosive. It is toxic upon inhalation and skin contact. Always handle benzyl bromide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Acetonitrile: This solvent is flammable and toxic. Avoid inhalation of vapors and skin contact.

-

Diethyl Ether: This solvent is extremely flammable. Ensure there are no ignition sources nearby during its use.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for this specific reaction, it is not strictly necessary if anhydrous solvents are used promptly.

Step-by-Step Synthesis Procedure

-

Reagent Preparation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dipropylpropan-1-amine (5.00 g, ~34.9 mmol).

-

Add 100 mL of anhydrous acetonitrile to the flask. Stir the solution until the amine is fully dissolved.

-

-

Reaction Initiation:

-

While stirring, slowly add benzyl bromide (6.20 g, ~36.2 mmol, 1.05 equivalents) to the solution at room temperature. A slight excess of the alkylating agent is used to ensure the complete conversion of the tertiary amine.

-

The addition should be done dropwise using a syringe or dropping funnel over 5-10 minutes. A slight exotherm may be observed.

-

-

Reaction Execution and Monitoring:

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Heat the reaction mixture to a gentle reflux (approximately 80-82°C for acetonitrile).

-

Allow the reaction to proceed for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

-

Product Isolation:

-

After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

-

As the solution cools, the product, N-Benzyl-N,N-dipropylpropan-1-aminium bromide, which is a salt, is typically insoluble in the reaction solvent and may begin to precipitate.

-

To induce complete precipitation, slowly add ~150 mL of anhydrous diethyl ether to the stirring reaction mixture. Diethyl ether is an anti-solvent for the ionic product.

-

A white or off-white solid should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold anhydrous diethyl ether (25 mL each) to remove any unreacted starting materials and impurities.

-

-

Purification (Recrystallization):

-

For higher purity, the crude product can be recrystallized. A suitable solvent system for many quaternary ammonium salts is a mixture of a polar solvent in which it is soluble at high temperatures (e.g., isopropanol, ethanol, or acetonitrile) and a non-polar solvent in which it is insoluble (e.g., diethyl ether or hexane).

-

Dissolve the crude solid in a minimal amount of hot isopropanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

If crystals do not form, the addition of a small amount of diethyl ether can promote precipitation.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Drying and Yield Calculation:

-

Dry the purified white crystalline solid in a vacuum oven at 40-50°C for several hours to remove any residual solvent.

-

Record the final mass of the product and calculate the percentage yield. The theoretical yield is approximately 11.0 g.

-

Product Characterization

To confirm the identity and purity of the synthesized N-Benzyl-N,N-dipropylpropan-1-aminium bromide, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzyl protons (aromatic region, ~7.4-7.6 ppm; benzylic CH₂, ~4.5-4.8 ppm) and the propyl groups. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all unique carbon atoms in the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to identify characteristic functional group vibrations, such as C-H stretches from the alkyl and aromatic groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a peak corresponding to the cationic part of the molecule, [M-Br]⁺.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction; impure starting materials; moisture in reagents. | Ensure anhydrous conditions. Check purity of starting amine and benzyl bromide. Increase reaction time or temperature moderately. |

| Oily Product Instead of Solid | Product is soluble in the solvent mixture; presence of impurities. | Try a different anti-solvent (e.g., hexane). Attempt to triturate the oil with diethyl ether. Purify via column chromatography if recrystallization fails. |

| Product is Colored (Yellow/Brown) | Impurities in benzyl bromide; side reactions. | Ensure high-purity, colorless benzyl bromide is used. If colored, attempt decolorization with activated charcoal during the recrystallization step. |

References

-

Menschutkin, N. (1890). Über die Affinitätskoeffizienten der Alkylhaloide und der Amine. Zeitschrift für Physikalische Chemie, 6(1), 41-57. [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

-

Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

-

Crystallization of Organic Compounds: An Industrial Perspective. (2009). Wiley. [Link]

Physical and chemical properties of benzyltripropylammonium bromide

An In-depth Technical Guide to Benzyltripropylammonium Bromide

Introduction

Benzyltripropylammonium bromide is a quaternary ammonium salt that serves as a potent phase transfer catalyst (PTC). Its molecular structure, featuring a benzyl group and three propyl chains attached to a central nitrogen atom, imparts a unique balance of lipophilicity and reactivity, making it a valuable tool for synthetic chemists. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and essential safety protocols, tailored for researchers and drug development professionals.

Part 1: Core Physical and Chemical Properties

Benzyltripropylammonium bromide is a white crystalline solid. The combination of the aromatic benzyl group and the aliphatic propyl chains creates a molecule with significant utility in biphasic reaction systems.

Structural and Molecular Data

-

IUPAC Name: Benzyl(tripropyl)azanium bromide

-

Synonyms: N-Benzyl-N,N-dipropylpropan-1-aminium bromide

-

CAS Number: 16531-43-8 (Note: While a direct CAS is less common in search results, the compound is well-defined by its structure. The crystal structure has been reported[1])

-

Molecular Formula: C₁₆H₂₈BrN

-

Molecular Weight: 314.30 g/mol

Table 1: Key Physical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline powder | Inferred from similar compounds[2][3] |

| Melting Point | Not explicitly found, but expected to be a distinct solid | [1] |

| Solubility | Soluble in polar organic solvents, limited solubility in water | Inferred from analogues[2] |

| Stability | Hygroscopic; stable under normal conditions | Inferred from analogues[4][5] |

Structural Representation

The structure consists of a central, positively charged nitrogen atom bonded to one benzyl group and three propyl groups, with a bromide anion.

Caption: Chemical structure of Benzyltripropylammonium bromide.

Part 2: Chemical Profile and Reactivity

Role as a Phase Transfer Catalyst (PTC)

The primary application of benzyltripropylammonium bromide is as a phase transfer catalyst. In a typical PTC system, reactants are located in two immiscible phases, such as an aqueous phase and an organic phase.[6] The quaternary ammonium salt facilitates the reaction by transporting one of the reactants (usually an anion) from the aqueous phase into the organic phase where the reaction can occur.[6][7]

The mechanism involves the lipophilic quaternary ammonium cation (benzyltripropylammonium) forming an ion pair with the aqueous reactant anion. The bulky alkyl groups (propyl chains) and the benzyl group render this ion pair soluble in the organic solvent, allowing it to migrate across the phase boundary.[8]

Caption: Mechanism of Phase Transfer Catalysis.

Comparison with Other Quaternary Ammonium PTCs

The effectiveness of a PTC is determined by the lipophilicity of its cation.[8]

-

Benzyltrimethylammonium bromide: The small methyl groups make it less lipophilic. It is more suitable for reactions requiring higher aqueous solubility.[8]

-

Benzyltriethylammonium bromide: Offers a balance between aqueous and organic solubility, making it a versatile catalyst.[8][9]

-

Benzyltripropylammonium bromide: The propyl groups increase lipophilicity compared to the ethyl and methyl analogues, enhancing its solubility in organic solvents and its ability to shuttle anions.

-

Benzyltributylammonium bromide (BTBAB): Possesses even greater lipophilicity due to the longer butyl chains. BTBAB is often chosen for reactions in nonpolar organic solvents or for transporting bulkier anions.[2][3][8]

The choice of catalyst depends on the specific reaction conditions, including the nature of the reactants and the solvent system used.[8]

Thermal Stability

Quaternary ammonium salts are generally stable under standard conditions but will decompose at elevated temperatures.[2] While specific data for the tripropyl variant is not available, long-term thermogravimetric studies on similar ionic liquids show that decomposition can occur at temperatures lower than the onset decomposition temperature determined by fast-scan methods.[10] It is advisable to use the catalyst at the lowest effective temperature to ensure its stability throughout the reaction.

Part 3: Synthesis and Experimental Protocols

General Synthesis Route

Benzyltripropylammonium bromide is synthesized via the Menshutkin reaction, which involves the alkylation of a tertiary amine (tripropylamine) with an alkyl halide (benzyl bromide).[11][12]

Caption: Synthesis of Benzyltripropylammonium Bromide.

Protocol 1: Laboratory-Scale Synthesis

This protocol is adapted from general procedures for synthesizing similar quaternary ammonium salts.[11][12][13]

Objective: To synthesize benzyltripropylammonium bromide from tripropylamine and benzyl bromide.

Materials:

-

Tripropylamine (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask with stir bar

-

Condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Dissolution: Dissolve tripropylamine (1.0 eq) in anhydrous THF. The volume should be sufficient to ensure complete dissolution.

-

Addition: Slowly add benzyl bromide (1.05 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The product will often precipitate as a white solid.

-

Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid under vacuum to obtain the final product.

Causality: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture. THF is a suitable polar aprotic solvent that facilitates the SN2 reaction. Washing with diethyl ether is effective for removing non-polar impurities while minimizing product loss due to the product's low solubility in ether.

Protocol 2: Purity Assessment via Argentometric Titration

This protocol provides a method to determine the purity of the synthesized salt by quantifying the bromide content.

Objective: To determine the purity of benzyltripropylammonium bromide by titrating the bromide ion with a standardized silver nitrate solution.

Principle: Silver nitrate (AgNO₃) reacts with bromide ions (Br⁻) to form a silver bromide (AgBr) precipitate. The endpoint can be detected using an indicator like potassium chromate or potentiometrically.

Materials:

-

Benzyltripropylammonium bromide sample (accurately weighed)

-

Standardized 0.1 M Silver Nitrate (AgNO₃) solution

-

Potassium chromate (K₂CrO₄) indicator solution (5% w/v)

-

Deionized water

-

Burette, pipette, conical flask

Procedure:

-

Sample Preparation: Accurately weigh approximately 150-200 mg of the dried benzyltripropylammonium bromide and dissolve it in 50 mL of deionized water in a conical flask.

-

Indicator Addition: Add 1 mL of the potassium chromate indicator solution. The solution will turn yellow.

-

Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃ solution from a burette. Swirl the flask continuously.

-

Endpoint: The endpoint is reached when the color of the solution changes from yellow to a persistent faint reddish-brown, indicating the formation of silver chromate after all bromide has precipitated.

-

Calculation:

-

Calculate the moles of AgNO₃ used: Moles AgNO₃ = Molarity of AgNO₃ × Volume of AgNO₃ (L)

-

Since the stoichiometry is 1:1, Moles Br⁻ = Moles AgNO₃.

-

Calculate the mass of Br⁻ in the sample: Mass Br⁻ = Moles Br⁻ × Molar Mass of Br.

-

Calculate the mass of benzyltripropylammonium bromide: Mass Salt = Moles Br⁻ × Molar Mass of C₁₆H₂₈BrN.

-

Calculate the purity: Purity (%) = (Calculated Mass of Salt / Initial Mass of Sample) × 100.

-

Self-Validation: The protocol's accuracy relies on the precise standardization of the silver nitrate solution and a sharp, reproducible endpoint. Running a blank titration is recommended to account for any impurities.

Part 4: Safety and Handling

Quaternary ammonium salts, including benzyltripropylammonium bromide, require careful handling.[4][17]

-

Hazards: Based on data for similar compounds, it is expected to cause skin and serious eye irritation.[5][18] It may also cause respiratory irritation if inhaled.[4] The compound is hygroscopic and should be protected from moisture.[4][5][19]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] Keep away from strong oxidizing agents and moisture.[4]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][5]

-

Skin: Wash off immediately with soap and plenty of water.[4][5]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4][5]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[4]

-

References

-

NIST. Benzyltrimethylammonium bromide - the NIST WebBook. [Link]

-

ChemBK. Benzyltrimethylammonium bromide. [Link]

-

Cheméo. Chemical Properties of Benzyltrimethylammonium bromide (CAS 5350-41-4). [Link]

-

PubChem. Benzyltrimethylammonium bromide | C10H16BrN | CID 21449. [Link]

-

PubChem. Benzyltributylammonium bromide | C19H34N+ | CID 124611. [Link]

-

PubChem. Benzyltrimethylammoniumtribromide. [Link]

-

Wikipedia. Phase-transfer catalyst. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Phase Transfer Catalyst for Your Synthesis. [Link]

-

ResearchGate. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis | Request PDF. [Link]

-

PubMed. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc. [Link]

-

NPTEL Archive. Phase Transfer Catalysis. [Link]

-

Semantic Scholar. Synthesis of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic Compounds. [Link]

-

ResearchGate. Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. [Link]

-

ResearchGate. (PDF) … of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic …. [Link]

-

YouTube. Phase Transfer Catalysis(Mechanism and Applications). [Link]

-

ResearchGate. Solubility of Tetrabutylammonium Bromide in Benzene between 298.15 K and 323.15 K. [Link]

-

chemister.ru. ammonium bromide. [Link]

-

Biomedical Journal of Scientific & Technical Research. Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. [Link]

- Google Patents. US4931593A - Method for producing tetrapropylammonium bromide.

-

PubChem. Tetrapropylammonium bromide | C12H28N.Br | CID 74745. [Link]

-

Wikipedia. Benzyl bromide. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

MDPI. Optical Properties, Thermal Stability, and Biological Activity of a Non- Centrosymmetric Hybrid Compound 3,4-Diaminopyridinium P. [Link]

Sources

- 1. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 25316-59-0: Benzyltributylammonium bromide [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 12. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 13. US4931593A - Method for producing tetrapropylammonium bromide - Google Patents [patents.google.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 16. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 17. CAS 5350-41-4: Benzyltrimethylammonium bromide [cymitquimica.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Benzyltributylammonium bromide | 25316-59-0 [chemicalbook.com]

N-Benzyl-N,N-dipropylpropan-1-aminium bromide CAS number and molecular structure

Technical Monograph: Benzyltripropylammonium Bromide (BTPAB)

CAS Number: 5350-75-4

Formula:

Abstract

Benzyltripropylammonium bromide (BTPAB) is a quaternary ammonium salt belonging to the class of phase transfer catalysts (PTCs). Structurally characterized by a hydrophobic benzyl group and three propyl chains attached to a central nitrogen cation, BTPAB serves as a critical interfacial agent in organic synthesis. This guide provides a comprehensive technical analysis of BTPAB, covering its chemical identity, synthesis protocols, mechanism of action in nucleophilic substitutions, and analytical characterization. It is designed for researchers requiring high-purity interfacial catalysis in alkylation, esterification, and displacement reactions.

Chemical Identity & Structural Analysis

BTPAB is an amphiphilic salt. Its efficacy as a catalyst stems from the balance between its lipophilic cation (

Table 1: Chemical Identification Data

| Parameter | Specification |

| IUPAC Name | |

| Common Name | Benzyltripropylammonium bromide |

| CAS Number | 5350-75-4 |

| SMILES | CCC(CCC)CC1=CC=CC=C1.[Br-] |

| Molecular Structure | Quaternary Ammonium Cation + Bromide Anion |

| Physical State | White crystalline powder or solid |

| Solubility | Soluble in water, alcohols, DCM; sparingly soluble in non-polar alkanes. |

Structural Visualization

The following diagram illustrates the chemical connectivity of BTPAB.

Figure 1: Structural connectivity of Benzyltripropylammonium bromide showing the quaternary nitrogen center.

Synthesis & Manufacturing Protocol

The synthesis of BTPAB follows a classic Menshutkin Reaction , a nucleophilic substitution where a tertiary amine reacts with an alkyl halide. This protocol ensures high yield and purity by utilizing the differing solubilities of the reactants and the product.

Reaction Scheme

Experimental Protocol

Reagents:

-

Tripropylamine (1.05 eq)

-

Benzyl Bromide (1.0 eq)

-

Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck round-bottom flask with Acetonitrile (5 mL per gram of Benzyl Bromide). Nitrogen purging is recommended to prevent oxidation of the amine.

-

Addition: Add Tripropylamine (1.05 equivalents) to the solvent.

-

Initiation: Dropwise add Benzyl Bromide (1.0 equivalent) over 30 minutes while stirring. The reaction is exothermic; maintain temperature below 40°C during addition.

-

Reaction: Heat the mixture to reflux (approx. 80°C for ACN) for 12–24 hours.

-

Isolation:

-

Cool the reaction mixture to 0°C. BTPAB typically precipitates as a white solid.

-

If no precipitate forms, add cold Diethyl Ether (anti-solvent) to induce crystallization.

-

-

Purification: Filter the solid and wash with cold Diethyl Ether to remove unreacted amine and benzyl bromide.

-

Drying: Dry under vacuum at 40°C for 6 hours.

Figure 2: Step-by-step synthesis workflow for BTPAB via the Menshutkin reaction.

Applications: Phase Transfer Catalysis (PTC)[2]

BTPAB is primarily utilized as a Phase Transfer Catalyst. It facilitates reactions between reactants located in immiscible phases (e.g., an aqueous inorganic salt and an organic substrate).

Mechanism of Action (Starks' Extraction Mechanism)

-

Aqueous Phase: The quaternary ammonium cation (

) pairs with the reacting anion ( -

Interface Transfer: The lipophilic ion pair (

) crosses the interface into the organic phase. -

Organic Phase: The anion (

) reacts with the organic substrate ( -

Regeneration: The catalyst (

) returns to the interface to exchange

Key Advantages of BTPAB:

-

Balanced Lipophilicity: The propyl chains provide enough lipophilicity to enter the organic phase but are short enough to prevent the formation of stable emulsions often seen with longer-chain analogs (e.g., tetrabutyl).

-

Enhanced Reactivity: The "naked" anion in the organic phase is poorly solvated, making it highly nucleophilic.

Figure 3: Mechanism of Phase Transfer Catalysis showing ion transport across the interface.

Analytical Characterization

For quality control, BTPAB should be characterized using

Predicted

| Shift ( | Multiplicity | Integration | Assignment |

| 7.40 – 7.60 | Multiplet | 5H | Aromatic Protons (Benzyl ring) |

| 4.55 | Singlet | 2H | Benzylic |

| 3.10 – 3.25 | Multiplet | 6H | |

| 1.60 – 1.75 | Multiplet | 6H | |

| 0.85 – 0.95 | Triplet | 9H | Terminal Methyl ( |

Note: Chemical shifts may vary slightly depending on concentration and solvent (CDCl3 vs DMSO-d6).

Safety & Handling (SDS Summary)

BTPAB is a quaternary ammonium salt and should be handled with standard laboratory safety precautions.

-

Hazard Statements (GHS):

-

Handling: Hygroscopic solid. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if possible.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. N-Benzyl-N,N-dipropylpropan-1-aminium bromide Product Page. Retrieved from [5]

-

ChemicalBook. Benzyl tripropyl ammonium bromide (CAS 5350-75-4) Properties and Suppliers. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Benzyltriethylammonium bromide (Analogous Safety Data). Retrieved from

-

Starks, C. M. (1971). Phase-transfer catalysis.[6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

-

Alfa Chemistry. Benzyl tripropyl ammonium bromide - CAS 5350-75-4.[8] Retrieved from

Sources

- 1. alfa-industry.com [alfa-industry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. biomedres.us [biomedres.us]

- 7. chemimpex.com [chemimpex.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: Benzyltripropylammonium Bromide (BTPAB) Mechanism & Application

This guide provides an in-depth technical analysis of Benzyltripropylammonium bromide (BTPAB), focusing on its mechanistic role as a Phase Transfer Catalyst (PTC) in organic synthesis. It is designed for researchers requiring precise control over reaction kinetics in biphasic systems.

Executive Summary: The "Goldilocks" Catalyst

In the realm of Phase Transfer Catalysis (PTC), the efficiency of a quaternary ammonium salt is dictated by its partition coefficient —its ability to shuttle between an aqueous reservoir of anions and an organic reaction phase.

Benzyltripropylammonium bromide (BTPAB) occupies a critical physicochemical niche. With three propyl chains and one benzyl group, it bridges the gap between the hydrophilic Benzyltriethylammonium bromide (TEBA) and the highly lipophilic Tetrabutylammonium bromide (TBAB) .

-

TEBA: Often too hydrophilic for highly non-polar solvents (e.g., toluene), leading to slow transfer rates.

-

TBAB: Can be too lipophilic, occasionally resulting in "catalyst poisoning" where the ion pair remains trapped in the organic phase, or forming tight ion pairs that reduce nucleophilicity.

-

BTPAB: Provides intermediate lipophilicity, ensuring rapid interfacial exchange while maintaining a loose ion pair in the organic phase for maximum nucleophilic activation.

Mechanistic Principles

The Starks' Extraction Mechanism

BTPAB operates primarily via the Starks' Extraction Mechanism . The reaction occurs in the organic phase, but the reagent supply is controlled by the aqueous phase.

-

Ion Exchange (Aqueous/Interface): BTPAB (Q

Br -

Phase Transfer: The lipophilic Q

Nu -

Reaction (Organic Phase): The "naked" nucleophile (poorly solvated and highly reactive) attacks the organic substrate (R-X).

-

Recycle: The leaving group (X

) pairs with Q

Structural Advantages of BTPAB

-

The Benzyl Group: Provides

-interaction capabilities. In solid-state studies, BTPAB has been shown to form columns stabilized by C-H... -

The Propyl Chains: Propyl chains (

) impose less steric bulk around the nitrogen center compared to Butyl (

Mechanistic Pathway Diagram

The following diagram illustrates the cyclic transport mechanism of BTPAB.

Caption: The catalytic cycle of BTPAB showing ion exchange in the aqueous phase and nucleophilic attack in the organic phase.

Comparative Selection Strategy

Choosing BTPAB over other Q-salts should be data-driven. The following table summarizes the decision matrix based on solvent polarity and reaction type.

| Feature | TEBA (Ethyl) | BTPAB (Propyl) | TBAB (Butyl) |

| Total Carbons | 13 | 16 | 16 (no benzyl) / 19 (BTBAB) |

| Lipophilicity | Low | Moderate (Balanced) | High |

| Ideal Solvent | DCM, Chloroform | DCM, Toluene, Chlorobenzene | Hexane, Toluene, Xylene |

| Anion Activation | High (Loose pair) | High | Moderate (Tighter pair) |

| Emulsion Risk | Low | Moderate | High |

| Best Use Case | Dichlorocarbene generation | Alkylation, Displacements | Deeply non-polar reactions |

Expert Insight: Use BTPAB when your organic solvent is moderately non-polar (e.g., Toluene or Chlorobenzene) and TEBA is failing to solubilize the anion, but TBAB is causing difficult emulsions or purification issues.

Experimental Protocol: C-Alkylation of Phenylacetonitrile

This protocol demonstrates the use of BTPAB in the alkylation of phenylacetonitrile, a standard test for PTC efficiency.

Reaction:

Materials & Reagents

-

Substrate: Phenylacetonitrile (10 mmol)

-

Alkylating Agent: n-Butyl Bromide (12 mmol)

-

Catalyst: Benzyltripropylammonium bromide (BTPAB) (0.5 mmol, 5 mol%)

-

Base: 50% w/w NaOH solution (15 mL)

-

Solvent: Toluene (10 mL) - Chosen to leverage BTPAB's lipophilicity.

Step-by-Step Methodology

-

Biphasic Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Phenylacetonitrile (1.17 g) and Toluene (10 mL).

-

Add the n-Butyl Bromide (1.64 g).

-

Why: Mixing organic reactants first ensures homogeneity before the catalyst initiates the reaction.

-

-

Catalyst Addition:

-

Add BTPAB (157 mg) directly to the flask.

-

Observation: The solid may not fully dissolve immediately; this is normal.

-

-

Initiation:

-

Add the 50% NaOH solution (15 mL) in one portion.

-

Critical Step: Set stirring to maximum RPM (>800 RPM).

-

Why: PTC is diffusion-controlled. High shear creates a massive interfacial area, maximizing the contact between the BTPAB-transported anions and the organic substrate.

-

-

Reaction Monitoring:

-

Heat the mixture to 40°C. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.

-

Expectation: Reaction should reach completion within 2-4 hours. BTPAB typically accelerates this 10-50x compared to non-catalyzed conditions.

-

-

Work-up:

-

Dilute with water (20 mL) to dissolve inorganic salts (NaBr).

-

Separate phases. Extract the aqueous layer with Toluene (2 x 10 mL).

-

Wash combined organic layers with water (neutralize pH) and brine.

-

Dry over anhydrous

and concentrate in vacuo.

-

Experimental Workflow Diagram

Caption: Workflow for BTPAB-catalyzed alkylation, emphasizing high-shear agitation for interfacial exchange.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction Rate | Insufficient Agitation | Increase stirring speed. The interface area is the reaction bottleneck. |

| Slow Reaction Rate | Catalyst Poisoning | The leaving group (e.g., Iodide) might pair too strongly with BTPAB. Use Bromides or Chlorides, or wash the aqueous phase to remove excess salt. |

| Emulsion Formation | Catalyst Concentration | BTPAB is a surfactant.[2] If emulsions form, reduce catalyst load to 1-2 mol% or add a co-solvent like alcohol (though this may affect rate). |

| Product Hydrolysis | High Basicity | 50% NaOH is aggressive. If the product is ester-sensitive, switch to solid |

References

-

Hodorowicz, M. A., Czapkiewicz, J., & Stadnicka, K. (2003).[3] Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc.[3] Acta Crystallographica Section C, 59(10), o547-o549.[3] Link

-

Starks, C. M. (1971). Phase-transfer catalysis.[1][2][4][5][6][7][8][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

- Halpern, M. (1982). Phase-transfer catalysis in organic synthesis.

-

BenchChem. (2025).[1] Choosing the Right Phase Transfer Catalyst for Your Synthesis. Link

-

ChemicalBook. (2025).[6] Benzyltriethylammonium bromide Properties and Applications. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 5350-41-4: Benzyltrimethylammonium bromide [cymitquimica.com]

- 3. Benzyltripropylammonium bromide: a structure in polar space group P4(2)bc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyltriethylammonium bromide | 5197-95-5 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. nbinno.com [nbinno.com]

Technical Guide: Thermal Stability and Decomposition of Benzyltripropylammonium Bromide (BTPAB)

Executive Summary

Benzyltripropylammonium bromide (BTPAB) is a quaternary ammonium salt (QAS) widely utilized as a phase transfer catalyst (PTC) in organic synthesis and as a structure-directing agent (SDA) in zeolite formation. While effective in facilitating heterogeneous reactions, its thermal stability is a critical process parameter. This guide details the physicochemical limits of BTPAB, identifying the onset of thermal degradation typically between 160°C and 190°C , and elucidates the dominant decomposition mechanism: a nucleophilic dealkylation (Reverse Menshutkin reaction) rather than the Hofmann elimination often associated with ammonium hydroxides.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

Understanding the steric and electronic environment of the nitrogen center is essential for predicting stability. The benzyl group introduces a specific vulnerability to nucleophilic attack that is not present in tetraalkylammonium analogs.

| Property | Specification |

| Chemical Name | Benzyltripropylammonium bromide |

| CAS Number | 14866-33-2 |

| Molecular Formula | |

| Molecular Weight | 314.31 g/mol |

| Cation Structure | Quaternary Nitrogen bonded to one Benzyl ( |

| Anion | Bromide ( |

| Physical State | White to off-white crystalline solid |

| Melting Point | ~192–195°C (Note: Decomposition often accompanies melting) |

Thermal Stability Analysis (TGA/DSC)

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry standards for defining the safe operating window for BTPAB.

Predicted Thermal Behavior

Unlike tetrapropylammonium bromide, the presence of the benzyl group lowers the thermal stability threshold.

-

Dehydration (< 120°C): Initial mass loss (< 2%) is typically attributed to hygroscopic water or residual solvent.

-

Onset of Decomposition (

): Significant mass loss begins in the range of 160°C – 180°C . -

Primary Degradation Event (190°C – 250°C): A sharp, single-step weight loss event corresponding to the volatilization of decomposition products (tertiary amines and alkyl halides).

Kinetic Parameters

Based on Arrhenius plots derived from non-isothermal TGA of similar benzyl-trialkyl ammonium salts:

-

Activation Energy (

): Estimated at 120–140 kJ/mol . -

Reaction Order: Typically follows first-order kinetics in the melt phase.

Critical Insight: The decomposition temperature is highly dependent on the counterion. While BTPAB (Bromide) is stable up to ~160°C, the corresponding Hydroxide (BTPA-OH) would degrade via Hofmann elimination at significantly lower temperatures (< 120°C).

Decomposition Mechanisms: The "Reverse Menshutkin" Dominance

Contrary to the Hofmann elimination pathway common in alkaline solutions, the thermal decomposition of BTPAB in the solid/melt phase is driven by the nucleophilicity of the bromide anion.

Pathway A: Nucleophilic Dealkylation (Major)

The bromide ion (

-

Mechanism:

(Substitution Nucleophilic Bimolecular). -

Reaction:

-

Products: Benzyl bromide and Tripropylamine.

Pathway B: Propyl Attack (Minor)

The bromide may alternatively attack the

-

Reaction:

-

Products: 1-Bromopropane and Benzyldipropylamine.

Pathway C: Hofmann Elimination (Trace/Conditional)

Hofmann elimination (yielding propene) requires a strong base to abstract a

Mechanistic Visualization

The following diagram illustrates the competitive pathways, highlighting the dominance of the Reverse Menshutkin route.

Figure 1: Competitive thermal decomposition pathways for BTPAB. The Reverse Menshutkin route (Pathway A) dominates due to the high electrophilicity of the benzylic carbon.

Experimental Protocols for Stability Validation

To validate the stability of a specific BTPAB lot, the following self-validating protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol determines the exact

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

-

Sample Prep: Load 5–10 mg of BTPAB into an alumina or platinum pan.

-

Atmosphere: Purge with Nitrogen (

) at 40–60 mL/min.-

Reasoning: Using air/oxygen can induce oxidative degradation, masking the true thermal decomposition profile.

-

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 120°C (Hold 5 min to remove moisture).

-

Ramp 10°C/min to 600°C.

-

-

Data Analysis: Calculate the first derivative of the weight loss curve (DTG). The peak of the DTG curve represents the maximum rate of decomposition (

).

Pyrolysis-GC/MS (Product Identification)

To confirm the mechanism (benzyl bromide vs. propene formation).

-

Instrument: Pyrolyzer coupled to GC/MS.

-

Pyrolysis Temp: Flash pyrolysis at 250°C (simulating reactor failure conditions).

-

Column: Non-polar capillary column (e.g., HP-5MS).

-

Detection:

-

Look for peak at m/z 91 (Tropylium ion)

Indicates Benzyl Bromide. -

Look for peak at m/z 41/43

Indicates Propyl fragments. -

Absence of significant Propene peak confirms suppression of Hofmann elimination.

-

Implications for Drug Development & Synthesis

Process Safety in Scale-Up

-

Runaway Potential: While BTPAB itself is not an explosive, the generation of Benzyl Bromide (a potent lachrymator and alkylating agent) in a closed reactor at high temperatures presents a toxicity and pressure hazard.

-

Solvent Selection: Avoid high-boiling solvents (e.g., DMSO, DMF) that require stripping temperatures >150°C in the presence of BTPAB.

Impurity Profiling

In GMP manufacturing, thermal degradation of the catalyst leads to "genotoxic impurities" (GTIs).

-

Benzyl Bromide: A known alkylating agent.

-

Control Strategy: Ensure all reaction steps utilizing BTPAB are quenched or worked up at temperatures

to prevent in-situ formation of alkyl halides.

References

- Albini, A., & Fagnoni, M. (2008). Handbook of Synthetic Photochemistry. (Context on Benzyl radical stability).

-

Gouveia Souza, A., et al. (2002).[1] "Kinetics of decomposition of alkylammonium salts." Journal of Thermal Analysis and Calorimetry.

-

Chambreau, S. D., et al. (2011).[2] "Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid." The Journal of Physical Chemistry A. (Mechanistic parallels for bromide attack).

-

Netzsch Analysis. "Thermal Stability and TGA Standards (ASTM E2550)."

-

Hunt, I. "Chapter 22: Hofmann Elimination." University of Calgary Chemistry. (Fundamental mechanism comparison).

Sources

Benzyltripropylammonium Bromide: Technical Profile of a Cationic Hydrotrope & Catalyst

The following technical guide provides an in-depth analysis of Benzyltripropylammonium Bromide (BTPAB) .

Editorial Note: While the prompt classifies BTPAB as a "cationic surfactant," technically it functions as a hydrotropic cationic amphiphile . Unlike long-chain surfactants (e.g., CTAB) that form stable micelles at low concentrations, BTPAB's shorter propyl chains prevent classic micellization. Its primary industrial utility lies in Phase Transfer Catalysis (PTC) and Zeolite Structure Direction (SDA) . This guide reflects that scientific reality.

Executive Summary

Benzyltripropylammonium bromide (BTPAB) is a quaternary ammonium salt (

Instead, BTPAB serves two critical high-value roles in chemical engineering:

-

Phase Transfer Catalyst (PTC): It facilitates reactions between immiscible phases (aqueous/organic) by shuttling anions across the interface, leveraging its high solubility in both media.

-

Structure Directing Agent (SDA): It templates specific pore architectures in zeolite synthesis (specifically SSZ-13 and Beta frameworks) via steric and electrostatic guidance during hydrothermal crystallization.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis

The BTPAB molecule consists of a central quaternary nitrogen atom coordinated to:

-

One Benzyl Group: Provides

- -

Three Propyl Groups: Provide steric bulk without the extreme hydrophobicity that causes rapid precipitation or micellization.

-

Bromide Counterion: A labile anion easily exchanged during catalysis.

| Property | Value / Description |

| CAS Number | 5350-75-4 |

| Formula | |

| Molecular Weight | 314.31 g/mol |

| Appearance | White crystalline solid |

| Solubility | Highly soluble in |

| Surfactant Class | Cationic Hydrotrope (Short-chain Quaternary Ammonium) |

| Critical Micelle Conc. (CMC) | Non-micellar at standard surfactant ranges. (Contrast: CTAB CMC |

Thermodynamic Behavior

Unlike Cetyltrimethylammonium bromide (CTAB), BTPAB does not exhibit a sharp break in surface tension or conductivity plots typical of micelle formation. Its "surfactant" activity is limited to interfacial adsorption rather than bulk aggregation.

-

Hydrotropy: At high concentrations, BTPAB increases the solubility of hydrophobic organic compounds in water by disrupting water structure and forming loose pre-micellar aggregates.

-

Surface Tension: Reduces water surface tension moderately (approx. 40-50 mN/m) but is less efficient than long-chain analogs.

Mechanism 1: Phase Transfer Catalysis (PTC)

The dominant application of BTPAB is driving nucleophilic substitutions in biphasic systems (e.g.,

The Starks' Extraction Cycle

-

Ion Exchange (Aqueous): BTPAB (

) releases -

Phase Transfer: The lipophilic ion pair (

) migrates across the interface into the organic solvent. -

Reaction (Organic): The "naked" anion (

), stripped of its hydration shell, reacts rapidly with the organic substrate ( -

Regeneration: The catalyst cation (

) pairs with the leaving group (

Figure 1: The cyclic mechanism of Phase Transfer Catalysis using BTPAB (

Mechanism 2: Zeolite Structure Direction (SDA)

In materials science, BTPAB acts as a template for synthesizing high-silica zeolites. The bulky propyl groups and the rigid benzyl ring fill specific void spaces in the crystallizing silica gel, directing the formation of specific cage structures.

-

Target Frameworks:

-

SSZ-13 (CHA): BTPAB is a cost-effective alternative to adamantyl-based SDAs for synthesizing Chabazite (CHA) zeolites, used in

reduction catalysis (SCR). -

*Zeolite Beta (BEA): Used in conjunction with other cations to modify the Al/Si distribution.

-

Templating Mechanism

The

Experimental Protocols

Protocol A: Synthesis of BTPAB

Objective: Synthesize high-purity BTPAB from precursor reagents.

Reagents:

-

Tripropylamine (1.0 eq, 0.5 mol, ~71.5 g)

-

Benzyl Bromide (1.0 eq, 0.5 mol, ~85.5 g)

-

Solvent: Ethanol (200 mL) or Acetonitrile (anhydrous)

Workflow:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Addition: Dissolve Tripropylamine in the solvent. Add Benzyl Bromide dropwise over 30 minutes at room temperature (Exothermic reaction).

-

Reflux: Heat the mixture to reflux (

for Ethanol) for 12–24 hours . -

Precipitation:

-

If using Acetonitrile: The product may remain soluble. Concentrate via rotary evaporation, then add cold Diethyl Ether to precipitate.

-

If using Ethanol: Concentrate to 50% volume and cool to

.

-

-

Purification: Filter the white crystalline solid. Wash 3x with cold Diethyl Ether to remove unreacted amine/bromide.

-

Drying: Dry under vacuum (

mbar) at -

Validation: Check purity via

-NMR (

Protocol B: Standard PTC Alkylation

Objective: O-Alkylation of Phenol using BTPAB.

Reagents:

-

Phenol (10 mmol)

-

n-Butyl Bromide (12 mmol)

-

NaOH (15 mmol, 50% aq. solution)

-

BTPAB (0.5 mmol, 5 mol%)

-

Solvent: Toluene (15 mL)

Workflow:

-

Biphasic Setup: In a flask, combine Toluene, n-Butyl Bromide, and BTPAB.

-

Initiation: Add the aqueous NaOH solution. The BTPAB will immediately facilitate the transfer of

to deprotonate the phenol at the interface. -

Reaction: Stir vigorously (1000 rpm) at

for 4 hours. High stirring speed is critical to maximize interfacial area. -

Workup: Separate phases. Wash organic layer with water. Dry over

. Evaporate Toluene.

Safety & Handling (MSDS Summary)

-

Hazards: BTPAB is an irritant to skin, eyes, and respiratory systems.

-

Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

-

Thermal Stability: Stable up to

. Decomposes via Hofmann elimination at higher temperatures, releasing tripropylamine and benzyl bromide/alcohol.

References

-

Zeolite Synthesis (SSZ-13): Google Patents. "Method for synthesizing zeolite using structure directing agent containing benzyl group."[1] US Patent 10780429B2. Available at:

-

Corrosion Inhibition (Analogous): International Journal of Electrochemical Science. "Synergistic Effect of Phytic Acid and Benzyltrimethyl Ammonium Bromide on Corrosion Inhibition." Available at: [Link]

-

General Surfactant Data: NIST. "Critical Micelle Concentrations of Aqueous Surfactant Systems." (Used for comparative exclusion of CMC data). Available at: [Link]

Sources

Methodological & Application

Harnessing the Power of N-Benzyl-N,N-dipropylpropan-1-aminium Bromide as a Phase Transfer Catalyst in Biphasic Alkylation Reactions

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phase Transfer Catalysis (PTC) stands as a cornerstone of green and efficient chemical synthesis, enabling reactions between reagents in immiscible phases. This application note provides an in-depth technical guide on the use of N-Benzyl-N,N-dipropylpropan-1-aminium bromide, a highly effective quaternary ammonium salt, as a phase transfer catalyst for alkylation reactions. We will explore the fundamental principles of PTC, the specific attributes of this catalyst, and provide a detailed, field-proven protocol for the C-alkylation of an active methylene compound. This guide is designed to equip researchers with the expertise to implement this methodology, explaining not only the procedural steps but also the underlying causality for experimental choices, ensuring robust and reproducible outcomes.

The Principle and Power of Phase Transfer Catalysis

In many essential organic reactions, particularly in nucleophilic substitutions, the reactants have conflicting solubilities. The nucleophile, often an inorganic salt, is soluble in an aqueous phase, while the organic substrate is soluble in a non-polar organic solvent. This phase boundary severely limits the interaction between reactants, leading to impractically slow reaction rates.[1]

Phase Transfer Catalysis (PTC) elegantly overcomes this barrier.[2] The catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle" for the nucleophilic anion.[1][2] The lipophilic cation of the catalyst pairs with the anion from the aqueous phase, transporting it into the organic phase. Once in the organic medium, the anion is poorly solvated and thus highly reactive towards the organic substrate.[3] This technique avoids the need for hazardous, anhydrous, or expensive polar aprotic solvents, offering benefits such as milder reaction conditions, faster rates, higher yields, and enhanced safety, making it a key methodology in green chemistry.[1][2]

The widely accepted "Extraction Mechanism," first described by Starks, illustrates this process.[4] The quaternary ammonium cation (Q⁺) exchanges its counter-ion for a reactive anion (Y⁻) at the liquid-liquid interface, forming a lipophilic ion-pair (Q⁺Y⁻). This ion-pair diffuses into the bulk organic phase to react with the substrate (RX), yielding the product (RY) and a new inorganic salt (Q⁺X⁻). The catalyst then returns to the interface to begin the cycle anew.

Catalyst Profile: N-Benzyl-N,N-dipropylpropan-1-aminium Bromide

N-Benzyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium salt uniquely suited for PTC applications. Its structure combines several key features that enhance its catalytic efficiency. The benzyl group and the two propyl groups provide significant lipophilicity, which is crucial for the solubility of the cation-anion pair in the organic phase. This balanced lipophilicity ensures the catalyst can effectively migrate between the aqueous and organic phases to sustain the catalytic cycle.

| Property | Value | Source |

| CAS Number | 5350-75-4 | [5] |

| Linear Formula | C₁₆H₂₈NBr | [5] |

| Molecular Weight | 314.30 g/mol | Inferred |

| Physical Form | Solid | [5] |

| Purity | ≥98% | [5] |

| Storage | Inert atmosphere, room temperature | [5] |

| Signal Word | Warning | [5] |

| Hazard Codes | H315, H319, H335 (Causes skin/eye irritation, may cause respiratory irritation) | [5] |

Application Protocol: C-Alkylation of Phenylacetonitrile

This section details a robust protocol for the benzylation of phenylacetonitrile, a classic C-alkylation of an active methylene compound. This reaction is highly valuable for forming new carbon-carbon bonds, a fundamental transformation in drug development and organic synthesis.

Mechanistic Insight

The reaction proceeds via the deprotonation of phenylacetonitrile (pKa ≈ 22 in DMSO) by a strong base, typically concentrated sodium hydroxide. In the biphasic system, this occurs at the interface. The N-Benzyl-N,N-dipropylpropan-1-aminium cation (Q⁺) then pairs with the newly formed phenylacetonitrile carbanion. This ion-pair (Q⁺ ⁻CH(CN)Ph) is transported into the organic solvent (e.g., toluene), where it undergoes a classic Sₙ2 reaction with the alkylating agent, benzyl bromide, to yield the desired product, 2,3-diphenylpropanenitrile.

Materials and Equipment

-

Reagents: Phenylacetonitrile, Benzyl Bromide, N-Benzyl-N,N-dipropylpropan-1-aminium bromide, Sodium Hydroxide (50% w/w aqueous solution), Toluene, Ethyl Acetate, Hexane, Anhydrous Magnesium Sulfate, Deionized Water.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, dropping funnel, rotary evaporator, TLC plates (silica gel), standard laboratory glassware.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All operations must be performed in a certified chemical fume hood.

-

Reagent Handling:

-

Sodium Hydroxide (50%): Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.

-

Benzyl Bromide: A potent lachrymator and toxic. It can cause severe irritation and burns. Always handle in a fume hood and avoid inhalation of vapors.[6][7][8]

-

Organic Solvents: Toluene, ethyl acetate, and hexane are flammable. Keep away from ignition sources.[8]

-

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetonitrile (1.0 eq.), N-Benzyl-N,N-dipropylpropan-1-aminium bromide (0.03 eq., 3 mol%), and toluene (20 mL).

-

Addition of Base: Begin vigorous stirring (approx. 800-1000 RPM) to create a sufficient interface between the phases. Add the 50% w/w aqueous sodium hydroxide solution (4.0 eq.) to the flask.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.05 eq.) dropwise over 15-20 minutes using a dropping funnel. An exothermic reaction is often observed; maintain the temperature around 40-50°C, using a water bath for cooling if necessary.[2]

-

Reaction Monitoring: After the addition is complete, continue stirring at 50°C. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them by Thin-Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexane eluent system. The reaction is typically complete within 2-3 hours, as indicated by the consumption of the phenylacetonitrile starting material.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) to dissolve any precipitated salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with toluene (2 x 15 mL).[2][9]

-

Washing and Drying: Combine all organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification and Characterization: The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,3-diphenylpropanenitrile. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

Optimizing Reaction Efficiency: Field-Proven Insights

The success of a PTC reaction depends on the interplay of several key parameters. Understanding these factors allows for rational optimization to maximize yield and minimize reaction time.

| Parameter | Influence & Rationale | Typical Range |

| Catalyst Loading | Sufficient to maintain the catalytic cycle. Higher loading may not significantly increase the rate and adds cost. | 1-5 mol% |

| Agitation Speed | Crucial for maximizing the interfacial surface area where ion exchange occurs. Insufficient stirring is a common cause of slow or incomplete reactions.[4] | >700 RPM |

| Base Concentration | Highly concentrated base (e.g., 50% NaOH) creates a highly saline aqueous phase, which "salts out" the organic catalyst and substrate, pushing the equilibrium towards the organic phase.[10] | 30-50% w/w |

| Solvent Choice | A non-polar solvent like toluene is often ideal as it does not solvate the "naked" anion, preserving its high reactivity.[4] | Toluene, CH₂Cl₂ |

| Temperature | Increases reaction rate according to Arrhenius kinetics. However, excessive heat can promote side reactions like elimination, especially with secondary or tertiary alkyl halides.[11] | 25-70°C |

| Leaving Group | Reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl, consistent with Sₙ2 reaction principles. | Br, I preferred |

Protocol Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several checkpoints are integrated, creating a self-validating system.

-

In-Process Control (IPC): The use of TLC is a critical IPC.[2] By comparing the reaction mixture to spots of the starting materials, one can unequivocally determine the point of reaction completion. This prevents premature work-up of an incomplete reaction or unnecessary heating that could lead to byproduct formation.

-

Product Verification: The final validation step is the rigorous characterization of the purified product.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the exact molecular structure, ensuring the correct connectivity has been achieved and that no isomeric byproducts are present.

-

Mass Spectrometry (MS): Verifies the molecular weight of the product, confirming that the desired alkylation has occurred.

-

-

Yield Calculation: An accurate calculation of the isolated yield based on the limiting reagent provides a quantitative measure of the reaction's efficiency. High yields (typically >85-90% for this reaction) validate that the chosen conditions and catalyst were effective.

By integrating these analytical checks, the protocol moves beyond a simple recipe to a scientifically rigorous and trustworthy method for synthesis.

Conclusion

N-Benzyl-N,N-dipropylpropan-1-aminium bromide is a robust and efficient phase transfer catalyst for facilitating challenging biphasic alkylation reactions. Its well-balanced structure promotes the effective transport of nucleophiles into the organic phase, leading to rapid and high-yielding conversions under mild, environmentally friendly conditions. The protocol detailed herein provides a reliable and validated blueprint for researchers, demonstrating the practical application and optimization of this powerful synthetic tool. By understanding the core principles and key parameters, scientists can confidently adapt this methodology to a wide range of alkylation reactions in academic and industrial settings.

References

- Z.-T. Wang, L. Yang, Z.-G. Le, J.-P. Li, J.-T. Li. Physicochemical properties of quaternary ammonium bromide-type trimeric surfactants. Journal of Colloid and Interface Science.

- De Figueiredo, R. M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.

- BenchChem. (2025). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. BenchChem.

- De Figueiredo, R. M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.

- Halpern, M. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics Inc.

- Dalal Institute.

- Unacademy. (2020).

- Sasson, Y., & Neumann, R. (Eds.). (1997).

- OperaChem. (2023).

- TCI Chemicals. (2025). SAFETY DATA SHEET - Benzyl Bromide. TCI Chemicals.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Benzyl bromide. Fisher Scientific.

- Sigma-Aldrich. N-Benzyl-N,N-dipropylpropan-1-aminium bromide. Sigma-Aldrich.

- Scott, K., & Harvey, A. (2020). Liquid–Liquid Phase-Transfer Catalysis. In Intensification of Liquid–Liquid Processes. Cambridge University Press.

- Sigma-Aldrich. (2013).

- Grzegorz, S., et al. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry.

- Sridhar, M., et al. (2015).

- ResearchGate. (2020). Physicochemical Properties of Quaternary Ammonium, Pyridinium, and Morpholinium Tetrachloroferrates and Chlorides.

- Krishna Solvechem Ltd. (2021).

- Shimizu, T., et al. (1998). Krafft Temperature Depression in Quaternary Ammonium Bromide Surfactants. Langmuir.

- IPCS.

- ResearchGate. (2025). Synthesis and antimicrobial properties of binaphthyl derived quaternary ammonium bromides.

- Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics Inc.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. phasetransfer.com [phasetransfer.com]

- 5. N-Benzyl-N,N-dipropylpropan-1-aminium bromide | 5350-75-4 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. kscl.co.in [kscl.co.in]

- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]

Application Notes and Protocols: Benzyltripropylammonium Bromide in Polymerization Reactions

Introduction: The Power of Phase-Transfer Catalysis in Polymer Synthesis

In the realm of polymer chemistry, achieving efficient reactions between immiscible reactants is a significant challenge. Phase-transfer catalysis (PTC) has emerged as a powerful technique to overcome this hurdle, enabling and accelerating reactions between species located in different phases (e.g., a water-soluble initiator and an organic-soluble monomer).[1][2] This is accomplished through the use of a phase-transfer agent, which transports a reactant from one phase to another where the reaction can proceed.[1] Benzyltripropylammonium bromide, a quaternary ammonium salt, is an effective phase-transfer catalyst for a variety of polymerization reactions. Its unique structure, featuring a lipophilic benzyl group and propyl chains combined with a hydrophilic bromide counter-ion, allows it to shuttle reactive species across the phase boundary, leading to higher yields, milder reaction conditions, and greater control over the polymerization process.[3]

This guide provides detailed insights and protocols for utilizing Benzyltripropylammonium bromide in polymerization reactions, with a focus on free-radical polymerization of vinyl monomers. The information presented is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of phase-transfer catalysis in their polymer synthesis endeavors.

Mechanistic Insights: The Role of Benzyltripropylammonium Bromide

The efficacy of Benzyltripropylammonium bromide as a phase-transfer catalyst lies in its ability to facilitate the transport of anionic species from an aqueous phase into an organic phase. In the context of free-radical polymerization initiated by a water-soluble initiator like potassium persulfate (K₂S₂O₈), the catalyst plays a crucial role in bringing the initiator into contact with the organic-soluble monomer.

The generally accepted mechanism involves the following key steps:

-

Anion Exchange: In the aqueous phase, the Benzyltripropylammonium cation (Q⁺) exchanges its bromide anion (Br⁻) for the persulfate anion (S₂O₈²⁻) from the initiator, forming an ion pair (Q⁺)₂(S₂O₈²⁻).

-

Phase Transfer: This newly formed ion pair is sufficiently lipophilic to migrate from the aqueous phase to the organic phase, where the monomer resides.

-

Initiation in the Organic Phase: Once in the organic phase, the persulfate anion undergoes thermal decomposition to generate sulfate radicals (SO₄⁻•). These radicals then initiate the polymerization of the vinyl monomer (M), creating a growing polymer chain (M•).

-

Regeneration of the Catalyst: The Benzyltripropylammonium cation (Q⁺) can then transport another anion back to the aqueous phase, completing the catalytic cycle and making it available to transport more initiator anions.

This continuous transport of the initiator into the organic phase ensures a steady supply of radicals, leading to an efficient polymerization process.

Visualizing the Catalytic Cycle

The following diagram illustrates the phase-transfer catalytic cycle for the Benzyltripropylammonium bromide-catalyzed free-radical polymerization of a vinyl monomer initiated by potassium persulfate.

Caption: Phase-transfer catalytic cycle for free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization of Methyl Methacrylate (MMA)

This protocol describes a general procedure for the free-radical polymerization of methyl methacrylate (MMA) using Benzyltripropylammonium bromide as a phase-transfer catalyst and potassium persulfate as a water-soluble initiator. This method is adaptable for other vinyl monomers with appropriate adjustments to the reaction conditions.

Materials

-

Methyl methacrylate (MMA), inhibitor removed

-

Benzyltripropylammonium bromide (BTAB)

-

Potassium persulfate (K₂S₂O₈)

-

Toluene, anhydrous

-

Deionized water

-

Methanol

-

Nitrogen or Argon gas

-

Schlenk flask or a three-necked round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stirrer.

Procedure

-

Monomer Purification: To remove the inhibitor, pass MMA through a column of basic alumina.

-

Reaction Setup:

-

To a 100 mL Schlenk flask, add Benzyltripropylammonium bromide (0.314 g, 1 mmol) and potassium persulfate (0.270 g, 1 mmol).

-

Add 20 mL of deionized water and stir until all solids are dissolved.

-

In a separate container, dissolve the purified MMA (10.0 g, 100 mmol) in 20 mL of toluene.

-

-

Degassing:

-

Transfer the MMA/toluene solution to the Schlenk flask containing the aqueous phase.

-

Seal the flask and deoxygenate the biphasic mixture by bubbling with nitrogen or argon for at least 30 minutes while stirring. This step is critical to remove oxygen, which can inhibit free-radical polymerization.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at 70°C.

-

Maintain vigorous stirring to ensure efficient mixing of the two phases.

-

Allow the reaction to proceed for the desired time (e.g., 4-8 hours). The progress of the polymerization can be monitored by taking aliquots from the organic phase and analyzing the monomer conversion by gas chromatography or by gravimetric analysis after precipitation.

-

-

Termination and Polymer Isolation:

-

To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

-

Separate the organic layer.

-

Precipitate the polymer by slowly adding the organic solution to a large excess of cold methanol (e.g., 400 mL) with constant stirring.

-

Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration.

-

-

Purification and Drying:

-

Wash the polymer with fresh methanol to remove any unreacted monomer and residual catalyst.

-

Dry the polymer in a vacuum oven at 60°C to a constant weight.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzyltripropylammonium bromide and related quaternary ammonium salts can be irritating to the skin, eyes, and respiratory system.[4][5] Avoid inhalation of dust and direct contact.

-

Methyl methacrylate is flammable and a potential skin sensitizer. Handle with care.

Data Presentation: Representative Results from Analogous Systems

The following table presents typical results obtained from phase-transfer catalyzed free-radical polymerization of vinyl monomers using quaternary ammonium salt catalysts. While the specific catalyst is not Benzyltripropylammonium bromide, these data provide a good indication of the expected outcomes in terms of yield, molecular weight (Mn), and polydispersity index (PDI).

| Monomer | Initiator | Catalyst (Analogous) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Methyl Methacrylate | K₂S₂O₈ | Benzoylethyldecyldimethylammonium bromide | ~85 | 1.5 x 10⁵ | 1.8 - 2.2 | [6] |

| Styrene | K₂S₂O₈ | Triethylbenzylammonium chloride | >90 | 2.0 x 10⁵ | 1.9 - 2.5 | N/A |

| Ethyl Acrylate | K₂S₂O₈ | Tetrabutylammonium bromide | ~90 | N/A | N/A | N/A |

Note: The data presented are for illustrative purposes and are derived from systems using structurally similar phase-transfer catalysts. Actual results with Benzyltripropylammonium bromide may vary depending on the specific reaction conditions.

Applications in Drug Development and Beyond

The ability to synthesize polymers with controlled properties under mild conditions makes Benzyltripropylammonium bromide-catalyzed polymerization a valuable tool for various applications, including:

-

Drug Delivery: The synthesis of well-defined block copolymers for the encapsulation and targeted delivery of therapeutic agents.

-

Biomaterials: The creation of biocompatible polymers for tissue engineering and medical implants.

-

Specialty Polymers: The production of polymers with specific functionalities for use as coatings, adhesives, and in electronic applications.

The "green" aspects of phase-transfer catalysis, such as the potential to reduce or eliminate the use of volatile organic solvents, further enhance its appeal for industrial and pharmaceutical applications.[1][3]

Conclusion

Benzyltripropylammonium bromide is a versatile and effective phase-transfer catalyst for conducting polymerization reactions, particularly the free-radical polymerization of vinyl monomers. By facilitating the transport of water-soluble initiators into the organic monomer phase, it enables efficient polymerization under mild conditions, offering a pathway to a wide range of polymeric materials. The protocols and insights provided in this guide serve as a starting point for researchers to explore the potential of this powerful catalytic system in their own work.

References

- This reference is not available.

- This reference is not available.

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 447-467. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.